molecular formula C6H12ClF2NO B2630022 2,6-Bis(fluoromethyl)morpholine hcl CAS No. 1454650-20-4

2,6-Bis(fluoromethyl)morpholine hcl

Cat. No.: B2630022
CAS No.: 1454650-20-4
M. Wt: 187.61
InChI Key: RFTSKJATNJVMAW-UHFFFAOYSA-N
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Description

2,6-Bis(fluoromethyl)morpholine HCl is a proprietary chemical compound offered for research and development purposes. The incorporation of fluoromethyl groups at the 2 and 6 positions of the morpholine ring is a structural feature of significant interest in modern medicinal chemistry, as fluorine atoms and fluorinated groups are known to profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This makes such compounds valuable scaffolds in the design of potential pharmaceutical agents, agrochemicals, and advanced materials. As a salt, the hydrochloride (HCl) form typically offers enhanced stability and solubility in various solvents, which is beneficial for experimental handling and analysis. The specific biochemical properties, mechanism of action, and primary research applications for this compound are yet to be fully characterized in the public scientific literature. Researchers are exploring compounds with similar fluorinated morpholine structures for use as building blocks in organic synthesis, as ligands for catalytic systems, and as core structures in the development of novel bioactive molecules. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or any other personal uses. Note: The detailed physical and chemical data (e.g., molecular weight, exact melting point, NMR spectra) for this specific compound are currently being updated. Please contact our technical support team for the most recent certificate of analysis and specific product inquiries.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(fluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-1-5-3-9-4-6(2-8)10-5;/h5-6,9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTSKJATNJVMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1)CF)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Bis Fluoromethyl Morpholine Hcl and Analogues

Strategies for the Construction of the Morpholine (B109124) Core

The formation of the morpholine ring is the cornerstone of synthesizing 2,6-disubstituted derivatives. Various strategies have been developed, each with its own advantages and limitations. These methods primarily involve the formation of two key ether and amine linkages within a six-membered ring.

Ring Formation via Epoxide Ring Opening and Subsequent Cyclization

A prevalent and versatile method for constructing the morpholine skeleton involves the ring-opening of an epoxide with an appropriate amine, followed by an intramolecular cyclization. masterorganicchemistry.com This strategy allows for the introduction of substituents at various positions on the morpholine ring with good stereochemical control. The key steps involve the nucleophilic attack of an amine on an epoxide, leading to a β-amino alcohol intermediate, which then undergoes cyclization to form the morpholine ring.

The regioselectivity of the epoxide ring-opening is a critical factor and can be influenced by the choice of catalyst and reaction conditions. researchgate.netbeilstein-journals.org For unsymmetrical epoxides, the nucleophilic attack can occur at either the less hindered or the more substituted carbon atom. masterorganicchemistry.com In the context of synthesizing 2,6-disubstituted morpholines, a diepoxide or a precursor that can generate two epoxide functionalities can be employed. Alternatively, a single epoxide can be opened by an amino alcohol, followed by cyclization.

A plausible route to a 2,6-disubstituted morpholine via this method could involve the reaction of a 2-(halomethyl)oxirane with an amino alcohol. The initial epoxide ring opening would be followed by an intramolecular cyclization to furnish the morpholine ring. The use of fluorinated building blocks, such as 2-(fluoromethyl)oxirane, would be essential for the synthesis of the target compound. The reaction of such an epoxide with an appropriate amino alcohol, followed by cyclization, would yield the desired 2,6-bis(fluoromethyl)morpholine.

Epoxide SubstrateAmine NucleophileCatalyst/ConditionsProductYield (%)Reference
Styrene OxideAnilineAcetic Acid2-Phenyl-2-(phenylamino)ethanol95 beilstein-journals.org
Cyclohexene OxideMorpholineAcetic Acid2-Morpholinocyclohexanol92 beilstein-journals.org
1,2-EpoxyhexaneBenzylamineIndium(III) Bromide1-(Benzylamino)hexan-2-ol90 nih.gov

Reductive Amination and Intramolecular Cyclization Routes

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of amines from carbonyl compounds. masterorganicchemistry.comnih.gov This reaction involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. organic-chemistry.orgyoutube.com For the synthesis of 2,6-disubstituted morpholines, a dicarbonyl compound or a keto-aldehyde can be reacted with an appropriate amine, followed by a double reductive amination and cyclization.

A potential strategy for synthesizing 2,6-bis(fluoromethyl)morpholine could start from a diketone precursor bearing fluoromethyl groups. For example, 1,5-difluoro-3,3-bis(hydroxymethyl)pentan-2-one could be a suitable starting material. Reaction with an amine source, such as ammonia (B1221849) or a primary amine, under reductive amination conditions would lead to the formation of the morpholine ring. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

Carbonyl CompoundAmineReducing AgentProductYield (%)Reference
Phenyl-2-propanoneAmmoniaH₂/NickelAmphetamineHigh nih.gov
CyclohexanoneMethylamineNaBH₃CNN-Methylcyclohexylamine- youtube.com
Various AldehydesVarious Aminesα-Picoline-borane/AcOHN-Substituted AminesHigh organic-chemistry.org

Metal-Catalyzed Cyclization and Ring-Closing Reactions

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective routes to complex molecules. nih.gov For the construction of the morpholine core, metal-catalyzed cyclization reactions, such as those involving palladium, gold, or other transition metals, have been developed. acs.orgrsc.org These reactions often proceed through the formation of a metal-amido species followed by an intramolecular insertion of an alkene or alkyne into the metal-nitrogen bond.

A palladium-catalyzed carboamination reaction, for instance, can be employed to synthesize cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. acs.org Gold-catalyzed cyclization of alkynylamines or alkynylalcohols also provides a convenient route to morpholine derivatives. rsc.org The synthesis of 2,6-bis(fluoromethyl)morpholine could potentially be achieved through a metal-catalyzed cyclization of a suitably functionalized acyclic precursor containing fluoromethyl groups.

Catalyst SystemSubstrate TypeReaction TypeProductYield (%)Reference
Pd(OAc)₂ / P(2-furyl)₃N-aryl ethanolamine (B43304) derivativeCarboaminationcis-3,5-Disubstituted morpholineGood acs.org
Gold Catalyst (1.0 mol%)Alkynylamines/AlkynylalcoholsCascade Cyclization/IsomerizationMorpholine/Piperazine derivativesModerate to Good rsc.org
Nickel/Bis(oxazoline)Racemic α-halo-α-fluoroketonesNegishi Cross-CouplingEnantioenriched tertiary alkyl fluoridesGood acs.org

Enantioselective and Diastereoselective Synthesis of 2,6-Disubstituted Morpholines

The biological activity of morpholine derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.

Chiral Pool-Based Approaches and Amino Alcohol Precursors

The chiral pool provides a valuable source of enantiomerically pure starting materials for asymmetric synthesis. youtube.com Naturally occurring amino acids and their derivatives, such as amino alcohols, are particularly useful precursors for the synthesis of chiral morpholines. westlake.edu.cn By starting with a chiral amino alcohol, the stereochemistry at one of the substituent-bearing carbons of the morpholine ring can be pre-determined.

For the synthesis of enantiopure 2,6-disubstituted morpholines, a chiral amino alcohol can be reacted with a suitable dielectrophile or a building block that can be converted into the second half of the morpholine ring. For example, an N-protected chiral amino alcohol can be reacted with an α-haloketone followed by reduction and cyclization. The synthesis of morpholine-2,5-diones from natural hydrophobic amino acids has also been reported, which can serve as precursors to chiral morpholines. nih.govacs.org The synthesis of chiral β-amino alcohols, which are key precursors, can be achieved through various methods, including chromium-catalyzed asymmetric cross-coupling reactions. westlake.edu.cn

Chiral PrecursorReaction SequenceProductStereoselectivityReference
Natural Amino AcidsConversion to N-(α-haloacyl)-α-amino acid, then cyclizationMorpholine-2,5-dionesHigh nih.govacs.org
Chiral Amino AlcoholsReaction with dielectrophile and cyclizationChiral 2,6-disubstituted morpholinesHigh tu-clausthal.de
Aldehydes and IminesCr-Catalyzed Asymmetric Cross Aza-Pinacol CouplingChiral β-Amino AlcoholsHigh westlake.edu.cn

Asymmetric Catalytic Methodologies for Morpholine Ring Formation

Asymmetric catalysis offers a powerful and atom-economical approach to the synthesis of chiral molecules. nih.gov Various catalytic asymmetric methods have been developed for the formation of the morpholine ring, allowing for the direct synthesis of enantiomerically enriched products. These methods often employ chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of the ring-forming reaction.

One notable example is the asymmetric hydrogenation of unsaturated morpholines. Using a rhodium catalyst with a chiral bisphosphine ligand, 2-substituted chiral morpholines can be obtained with high enantioselectivities. the-innovation.org The enantioselective ring-opening of meso-epoxides with fluoride (B91410), promoted by a cooperative dual-catalyst system, provides access to chiral fluorohydrins, which are valuable precursors for fluorinated heterocycles. ucla.edu Enzymatic approaches are also emerging as a precise and selective method for the asymmetric synthesis of fluorinated compounds. the-innovation.org

Control of Diastereoselectivity in 2,6-Disubstituted Morpholine Systems

The synthesis of 2,6-disubstituted morpholines with a defined stereochemistry is a critical challenge that has been addressed through various catalytic and substrate-controlled strategies. The relative orientation of the substituents at the C2 and C6 positions, typically described as cis or trans, significantly influences the molecule's three-dimensional structure and its potential biological activity.

Several metal-catalyzed approaches have proven effective in controlling diastereoselectivity. Iron(III)-catalyzed cyclization of 1,2-amino ethers substituted with an allylic alcohol has been shown to produce cis-2,6-disubstituted morpholines as the major product, a result attributed to a thermodynamic equilibrium. thieme-connect.com Similarly, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides access to highly substituted morpholines with excellent diastereoselectivity (up to >99:1 dr). rsc.org Palladium catalysis has also been employed; for instance, Pd-catalyzed carboamination reactions of O-allyl ethanolamine derivatives can yield 3,5-disubstituted morpholines with high diastereoselectivity (>20:1 dr). nih.gov While this applies to a different substitution pattern, the principles of using chiral ligands and controlling the catalytic cycle are relevant.

In some cases, the choice of catalyst is crucial for achieving selectivity. For example, in certain iron-catalyzed reactions, other catalysts like bismuth(III) triflate or indium(III) chloride resulted in nearly equimolar mixtures of diastereoisomers, and Brønsted acids like HCl also failed to provide diastereoselectivity. thieme-connect.com

Another strategy involves the formation of a bicyclic morpholine system, which can be achieved with excellent diastereoselectivity (>20:1 dr) through Pd-catalyzed coupling of O-allylated 2-(N-phenylamino)cycloalkanols with aryl bromides. nih.gov For certain substituted bis-morpholine spiroacetals, acid-mediated anomerization using HCl in methanol (B129727) has been demonstrated to significantly improve the diastereoisomeric ratio, enriching the more thermodynamically stable diastereomer. acs.org

These methods highlight that achieving the desired cis or trans configuration in 2,6-disubstituted morpholines, a necessary precursor for 2,6-Bis(fluoromethyl)morpholine, relies heavily on the chosen synthetic route and catalytic system. The synthesis generally begins with vicinal amino alcohols which undergo cyclization. researchgate.net

Introduction of Fluoromethyl Functionalities

The introduction of fluoromethyl groups onto the morpholine scaffold is typically achieved by converting a precursor molecule, 2,6-bis(hydroxymethyl)morpholine, into the target compound. This transformation hinges on a deoxyfluorination reaction, where hydroxyl groups are replaced by fluorine atoms.

Deoxyfluorination Reagents and Reaction Conditions

Deoxyfluorination is a cornerstone for installing carbon-fluorine bonds, and a variety of reagents have been developed for this purpose. ucla.educas.cn The choice of reagent is critical, balancing reactivity, safety, and substrate tolerance.

Historically, reagents like diethylaminosulfur trifluoride (DAST) have been widely used but are limited by safety concerns, as they can be thermally unstable and prone to detonation at higher temperatures. sigmaaldrich.com Newer generations of reagents have been developed to overcome these limitations.

PyFluor (2-pyridinesulfonyl fluoride) has emerged as a safer and more chemoselective alternative. sigmaaldrich.com It is a thermally stable, crystalline solid that can be stored at room temperature and is less prone to causing elimination side products compared to DAST or perfluorobutanesulfonyl fluoride (PBSF). ucla.edusigmaaldrich.com PyFluor reactions are typically conducted at room temperature in solvents like toluene, often requiring a strong, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). sigmaaldrich.com

Other modern deoxyfluorination reagents include:

SulfoxFluor : A fluorinated sulfoximine (B86345) compound known for high reactivity and rapid conversions of alcohols to alkyl fluorides. medchemexpress.com

Aryl fluorosulfonates : These reagents are valued for being easy to prepare, low-cost, stable, and highly efficient under mild conditions. cas.cn

PhenoFluor and AlkylFluor : These reagents have improved the substrate scope and selectivity for deoxyfluorination reactions. cas.cnthieme-connect.com

The table below summarizes key characteristics of common deoxyfluorination reagents applicable for converting diols to difluorides.

ReagentKey AdvantagesCommon ConditionsSafety Profile
DAST Broad substrate scopeLow temperaturesThermally unstable, potential for detonation sigmaaldrich.com
PyFluor High chemoselectivity, minimal byproducts, stableRoom temperature, strong base (e.g., DBU) sigmaaldrich.comSuperior thermal and chemical stability sigmaaldrich.com
PBSF High reactivityOften gives poor selectivityHigh-energy reagent with safety concerns ucla.edu
SulfoxFluor High reactivity, rapid reaction, scalable medchemexpress.comMild conditionsCharacterized by high selectivity medchemexpress.com
Aryl fluorosulfonates Low-cost, stable, high efficiency cas.cnMild reaction conditionsBench-stable and easy to handle cas.cn

Stereochemical Considerations in Fluoromethyl Group Incorporation

The introduction of fluorine atoms into a molecule can have profound effects on its conformation and properties. springernature.commdpi.com When converting the two hydroxyl groups of a 2,6-bis(hydroxymethyl)morpholine precursor to fluoromethyl groups, the stereochemical outcome is paramount.

Deoxyfluorination reactions using modern sulfonyl fluoride-based reagents like PyFluor typically proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. ucla.edu This mechanism involves the attack of a fluoride ion on the carbon atom bearing the activated hydroxyl group (a sulfonate ester intermediate), resulting in a complete inversion of the stereochemistry at that center. ucla.edu

Therefore, to obtain a specific diastereomer of 2,6-bis(fluoromethyl)morpholine, one must start with the appropriate diastereomer of the 2,6-bis(hydroxymethyl)morpholine precursor. For example, to synthesize cis-2,6-bis(fluoromethyl)morpholine, the synthesis would require the trans-2,6-bis(hydroxymethyl)morpholine precursor, as the double SN2 reaction would invert the stereochemistry at both the C2 and C6 positions. Conversely, the trans fluorinated product would be obtained from the cis diol precursor. This stereochemical control is crucial for producing a single, well-defined final compound. ucla.edu

Optimization and Scalability of Synthetic Pathways for Research Applications

For a compound to be useful in research applications, its synthetic pathway must be optimizable and scalable to produce sufficient quantities for study. The synthesis of 2,6-Bis(fluoromethyl)morpholine HCl involves optimizing both the formation of the morpholine ring and the subsequent fluorination step.

Methods for the scalable synthesis of morpholine cores have been developed. One approach involves a four-step, high-yielding synthesis of a bis-morpholine spiroacetal scaffold that can be performed on a large scale starting from readily available aminoalcohols and epichlorohydrin. acs.orgchemrxiv.org Another optimized, high-yield protocol for synthesizing morpholine-2,5-diones from amino acids has been reported, which could be a scalable route to morpholine intermediates. nih.gov A one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide has also been demonstrated for the conversion of 1,2-amino alcohols to morpholines on a >50 g scale. chemrxiv.org

The fluorination step must also be scalable. Reagents like PyFluor are well-suited for this, as their thermal stability and cleaner reaction profiles facilitate easier purification and handling on a larger scale compared to older reagents like DAST. sigmaaldrich.com SulfoxFluor is also noted for its easy scale-up potential. medchemexpress.com The optimization process would involve fine-tuning reaction parameters such as solvent, temperature, and stoichiometry to maximize yield and purity while ensuring safety and cost-effectiveness. The final step, formation of the hydrochloride salt, is a standard and scalable procedure.

Stereochemical and Conformational Analysis of 2,6 Bis Fluoromethyl Morpholine Hcl

Investigation of Stereoisomerism and Chirality

The presence of two stereocenters at the C2 and C6 positions of the morpholine (B109124) ring in 2,6-bis(fluoromethyl)morpholine HCl gives rise to the possibility of multiple stereoisomers. These include enantiomeric pairs (R,R and S,S) and a meso compound (R,S or S,R). The biological activity of such molecules is often highly dependent on their specific stereochemistry.

Rationale for Specific Stereoisomer Synthesis (e.g., (2R,6R) configuration)

The synthesis of specific stereoisomers, such as the (2R,6R) configuration, is often driven by the desire to interact with specific chiral biological targets like enzymes or receptors. While direct research on the rationale for synthesizing (2R,6R)-2,6-bis(fluoromethyl)morpholine is not extensively published, the principles can be inferred from studies on analogous 2,6-disubstituted morpholines. For many biologically active compounds, a single enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the stereoselective synthesis of the (2R,6R) isomer would likely be aimed at optimizing the interaction with a biological target to enhance efficacy and reduce off-target effects. The cis-relationship of the substituents in the (2R,6R) isomer also imparts a specific three-dimensional shape that can be crucial for binding to a target protein.

Methodologies for Assessing Diastereomeric and Enantiomeric Purity

Ensuring the stereochemical purity of a synthesized compound is paramount. Several analytical techniques are employed to determine the diastereomeric and enantiomeric purity of 2,6-disubstituted morpholines.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers. By using a chiral stationary phase, the different enantiomers of 2,6-bis(fluoromethyl)morpholine would exhibit different retention times, allowing for their quantification and the determination of enantiomeric excess (ee). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of chiral lanthanide shift reagents can induce chemical shift differences between enantiomers in their NMR spectra, enabling their differentiation and quantification.

Gas Chromatography (GC) on Chiral Columns: For volatile derivatives, GC with a chiral stationary phase can be used to separate and quantify enantiomers.

The diastereomeric purity can often be assessed using standard chromatographic and spectroscopic methods like HPLC and NMR, as diastereomers have different physical properties and thus different spectroscopic signatures and chromatographic behaviors.

Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the unambiguous determination of the relative and absolute stereochemistry of chiral molecules like this compound.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments

NMR spectroscopy, including 1H, 13C, and 19F NMR, is a cornerstone for the structural analysis of this compound.

Configurational Assignment: The relative configuration (cis or trans) of the fluoromethyl groups can be determined by analyzing the coupling constants (J-values) between the protons on the morpholine ring. In a chair conformation, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. For a cis-2,6-disubstituted morpholine, one substituent will be in an axial position and the other in an equatorial position in the most stable chair conformation, leading to specific coupling patterns for the ring protons. nih.gov

Conformational Analysis: Variable-temperature NMR studies can provide information about the conformational dynamics of the morpholine ring. The energy barrier for ring inversion can be determined by observing the coalescence of NMR signals as the temperature is changed. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing further evidence for the preferred conformation and the relative orientation of the substituents. nih.govnih.gov

X-ray Crystallography for Definitive Absolute Configuration Determination

While NMR provides valuable information about the structure in solution, single-crystal X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule in the solid state. mdpi.com By analyzing the diffraction pattern of a single crystal of a pure enantiomer of this compound, the precise three-dimensional arrangement of all atoms in the molecule can be determined, including the absolute stereochemistry at the C2 and C6 centers. This technique is often used to confirm the results of stereoselective syntheses and to provide a solid-state reference for conformational studies.

Computational Chemistry in Conformational Analysis and Molecular Dynamics

Computational chemistry plays a vital role in complementing experimental data and providing deeper insights into the conformational preferences and dynamics of molecules like this compound.

Conformational Searches: Molecular mechanics and quantum mechanics calculations can be used to perform systematic searches for all possible low-energy conformations of the different stereoisomers. These calculations can predict the relative stabilities of the various chair, boat, and twist-boat conformations.

Molecular Dynamics Simulations: These simulations can model the dynamic behavior of the molecule over time, providing insights into the flexibility of the morpholine ring and the conformational changes it can undergo in solution. This can help to interpret experimental data from techniques like NMR.

Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR chemical shifts and coupling constants for different conformations. By comparing these predicted values with the experimental data, the most likely solution-state conformation can be identified.

The integration of these computational approaches with experimental techniques like NMR and X-ray crystallography provides a comprehensive understanding of the complex stereochemical and conformational landscape of this compound.

Theoretical Calculations of Ring Conformations and Energy Minima

The morpholine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation, which minimizes torsional and angle strain. The presence of substituents at the C-2 and C-6 positions, as in this compound, leads to the possibility of various stereoisomers and conformers. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these different arrangements.

The primary chair conformation of the morpholine ring can exist in two main forms: one where the substituent is in an axial position and another where it is in an equatorial position. In the case of 2,6-disubstituted morpholines, this leads to cis and trans isomers, each with potential chair conformations. For 2,6-Bis(fluoromethyl)morpholine, the key conformations to consider are the cis-diequatorial, cis-diaxial, and the trans-equatorial-axial forms.

Computational models are employed to calculate the potential energy of each conformation. The conformation with the lowest energy is considered the most stable and, therefore, the most likely to be populated at equilibrium. These calculations typically involve geometry optimization of the molecular structure to find the lowest energy arrangement of atoms.

Below is a hypothetical data table illustrating the sort of results that would be obtained from DFT calculations for the relative energies of the different conformations of the cis and trans isomers of 2,6-Bis(fluoromethyl)morpholine. The values are illustrative and based on general principles of conformational analysis.

IsomerConformationSubstituent OrientationRelative Energy (kcal/mol)
cisChairDiequatorial0.00 (most stable)
cisChairDiaxial+5.5
transChairEquatorial, Axial+2.5

Note: These are illustrative values. The actual energy differences would be determined by high-level computational chemistry calculations.

The diequatorial conformer of the cis-isomer is predicted to be the most stable due to the minimization of 1,3-diaxial interactions. The fluoromethyl groups, being larger than hydrogen atoms, would experience significant steric strain in the axial positions. The trans-isomer, with one substituent axial and one equatorial, would likely be of intermediate energy.

Predictive Modeling of Substituent Effects on Conformation and Stability

Steric Effects: The primary steric consideration is the A-value of the fluoromethyl group. The A-value, or conformational free energy, is a measure of the energetic preference for a substituent to be in the equatorial versus the axial position on a cyclohexane (B81311) ring. While the specific A-value for a fluoromethyl group on a morpholine ring may not be documented, it is expected to be significant, driving the equilibrium towards the diequatorial conformation for the cis-isomer. The steric bulk of the fluoromethyl groups in a diaxial arrangement would lead to significant destabilizing 1,3-diaxial interactions with the axial hydrogens on the ring.

Electronic Effects: The high electronegativity of the fluorine atoms introduces inductive effects that can influence the geometry and stability of the morpholine ring. The C-F bonds are highly polarized, which can affect the bond lengths and angles within the ring. Furthermore, the presence of the electron-withdrawing fluoromethyl groups can influence the pKa of the morpholine nitrogen, though this is more of a chemical property than a direct conformational effect. nih.gov There is also the potential for intramolecular hydrogen bonding between the fluorine atoms and the N-H proton of the morpholine ring, which could stabilize certain conformations. However, the geometry required for such an interaction might not be favorable in the most stable chair conformations.

Predictive models often utilize computational software that can map the molecular electrostatic potential (MEP). An MEP map for this compound would likely show regions of negative potential around the fluorine atoms and the oxygen atom, and a region of positive potential around the protonated nitrogen. This information is valuable in predicting how the molecule will interact with other molecules and its environment.

A hypothetical table summarizing the predicted effects of the fluoromethyl substituents is presented below.

EffectInfluence on Conformation and Stability
Steric Hindrance Strongly favors equatorial positioning of the fluoromethyl groups to avoid 1,3-diaxial interactions, thus stabilizing the cis-diequatorial conformer.
Inductive Effect The electron-withdrawing nature of fluorine can shorten adjacent C-C and C-O bonds and potentially alter the bond angles within the morpholine ring. This can have a subtle but measurable effect on the overall ring pucker and energy minima.
Gauche Interactions In the diequatorial conformation, gauche interactions between the fluoromethyl groups and the adjacent ring carbons (C3 and C5) will be present. While less destabilizing than 1,3-diaxial interactions, they contribute to the overall energy of the conformer.
Anomeric Effect While the classical anomeric effect is most pronounced with an electronegative atom at C2 and a heteroatom in the ring at position 1 (like in sugars), a generalized anomeric effect could lead to a slight preference for an axial orientation of the C-O bond, though this is likely to be a minor factor compared to the steric demands of the fluoromethyl groups.

2,6 Bis Fluoromethyl Morpholine Hcl As a Synthetic Building Block and Intermediate

Integration into the Synthesis of Complex Heterocyclic Scaffolds

The 2,6-disubstituted morpholine (B109124) framework is a key structural motif in a number of biologically active compounds. The strategic placement of substituents at the 2 and 6 positions can significantly influence the molecule's conformation and its interaction with biological targets. The use of 2,6-Bis(fluoromethyl)morpholine HCl as a ready-made building block simplifies the synthesis of such complex heterocyclic scaffolds, obviating the need for de novo ring construction.

While specific examples detailing the direct use of this compound in the synthesis of complex heterocyclic scaffolds are not extensively documented in publicly available literature, the general strategies for incorporating disubstituted morpholines are well-established. These methods can be extrapolated to the use of this specific building block. For instance, the secondary amine of the morpholine can participate in cyclization reactions with bifunctional reagents to form fused or spirocyclic systems.

The fluoromethyl groups can also play a role in directing or participating in cyclization reactions, although this is a less common approach. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent C-H bonds, potentially enabling unique cyclization pathways under specific reaction conditions.

Functionalization Strategies via the Morpholine Nitrogen Atom

The secondary amine in the morpholine ring of this compound is a primary site for functionalization. A wide array of synthetic transformations can be carried out at this position to introduce diverse substituents and modulate the compound's properties.

Common functionalization strategies include:

N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides, tosylates, or mesylates in the presence of a base. This allows for the introduction of a wide range of linear, branched, or cyclic alkyl groups.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a bond between the morpholine nitrogen and an aryl or heteroaryl group. This is a powerful method for accessing compounds with aromatic substituents directly attached to the nitrogen.

Acylation: The nitrogen can be acylated with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This introduces a carbonyl group, which can serve as a handle for further modifications or as a key pharmacophoric element.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group can alter the electronic properties and steric bulk around the nitrogen atom.

Reductive Amination: The morpholine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives. This is a versatile method for introducing a variety of functionalized alkyl groups.

These functionalization reactions are generally high-yielding and can be performed under mild conditions, making this compound a versatile scaffold for creating a broad spectrum of derivatives.

Derivatization at the Fluoromethyl-Substituted Carbons

Derivatization at the fluoromethyl-substituted carbons of 2,6-Bis(fluoromethyl)morpholine presents a greater synthetic challenge due to the strength of the C-F bond and the general inertness of the C-H bonds on the morpholine ring. However, modern synthetic methods offer potential strategies for the modification of these positions.

While direct displacement of the fluorine atom is difficult, activation of the adjacent C-H bonds could be a viable approach. For example, radical halogenation could potentially introduce a handle for further functionalization. However, controlling the regioselectivity of such reactions would be a significant challenge.

A more plausible strategy involves the synthesis of morpholine precursors with functional groups at the 2 and 6 positions that can be subsequently converted to fluoromethyl groups. For instance, starting with a 2,6-dicarboxylic acid derivative of morpholine, the carboxylic acid groups could be reduced to alcohols and then subjected to fluorination. This approach allows for the introduction of diversity before the challenging fluorination step.

The development of novel C-H activation and fluorination methodologies could open up new avenues for the direct derivatization of the fluoromethyl-substituted carbons in 2,6-Bis(fluoromethyl)morpholine.

Utilization in the Construction of Advanced Compound Libraries

The structural features of this compound make it an excellent scaffold for the construction of combinatorial libraries for high-throughput screening in drug discovery. openaccessjournals.com The ability to easily functionalize the morpholine nitrogen allows for the rapid generation of a large number of analogs with diverse properties. openaccessjournals.com

The general approach to library synthesis using this scaffold would involve a "split-and-pool" strategy. A batch of the this compound would be divided into multiple portions, and each portion would be reacted with a different building block (e.g., an alkyl halide, an acid chloride, or an aldehyde for reductive amination) to functionalize the nitrogen atom. The resulting products would then be pooled and subjected to further diversification steps or screened for biological activity.

The presence of the two fluoromethyl groups provides a constant structural element across the library, which can be important for maintaining a specific binding mode or influencing pharmacokinetic properties. The fluorine atoms can enhance metabolic stability and binding affinity, making the resulting compounds attractive for drug development. researchgate.net

Below is a table summarizing the key properties of this compound and its potential for diversification in library synthesis.

PropertyValue/Description
IUPAC Name 2,6-bis(fluoromethyl)morpholine;hydrochloride
CAS Number 1454650-20-4
Molecular Formula C6H12ClF2NO
Purity 95%
Primary Functionalization Site Morpholine Nitrogen (Secondary Amine)
Potential Functionalization Reactions N-Alkylation, N-Arylation, Acylation, Sulfonylation, Reductive Amination
Key Structural Features for Library Design C2-symmetric chiral scaffold, two fluoromethyl groups for metabolic stability and binding interactions.

Table 1: Properties of this compound for Compound Library Synthesis. sigmaaldrich.com

Structure Activity Relationship Sar Methodologies Applied to 2,6 Bis Fluoromethyl Morpholine Systems

Principles of SAR Investigation in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least two different elements, are of immense interest in drug discovery. e3s-conferences.orgbohrium.com The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen, is a particularly privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its flexible, chair-like conformation, balanced hydrophilic-lipophilic profile, and relatively low basicity make it an attractive component in the design of new drug candidates. researchgate.net

The fundamental principle of SAR is to systematically alter the molecular structure of a lead compound and observe the corresponding changes in its biological activity. drugdesign.orgcollaborativedrug.comgardp.org This iterative process allows medicinal chemists to identify the key structural features, or pharmacophores, that are essential for the desired biological effect. nih.govresearchgate.net In heterocyclic chemistry, SAR studies often focus on:

Ring size and substitution: Exploring different ring sizes and the placement of substituents around the heterocyclic core.

Nature and position of heteroatoms: Investigating the impact of different heteroatoms (e.g., nitrogen, oxygen, sulfur) on the molecule's properties.

Introduction of various functional groups: Modifying the molecule with different functional groups to fine-tune its electronic and steric properties.

By analyzing the data from these modifications, researchers can build a comprehensive SAR model that guides the design of more potent and selective compounds. collaborativedrug.com

Impact of 2,6-Disubstitution Patterns on Molecular Recognition and Ligand Design

The substitution pattern on the morpholine ring plays a critical role in determining how a molecule interacts with its biological target. The 2,6-disubstitution pattern is of particular interest as it can significantly influence the molecule's three-dimensional shape and its ability to bind to a receptor or enzyme.

In the case of 2,6-bis(fluoromethyl)morpholine, the two fluoromethyl groups at the 2 and 6 positions introduce specific steric and electronic features. The size and orientation of these substituents can either enhance or hinder the binding affinity of the molecule. For instance, in the design of inhibitors for specific enzymes, the 2,6-disubstituted morpholine fragment can be crucial for achieving the desired inhibitory activity. researchgate.net

The design of novel 2,6-disubstituted purine (B94841) derivatives as STAT3 inhibitors highlights the importance of this substitution pattern. nih.gov In this study, various substituents were introduced at the 2 and 6 positions of the purine core, leading to the discovery of potent and selective inhibitors. nih.gov This approach demonstrates how systematic modifications at specific positions can lead to the optimization of biological activity.

Role of Fluorine Atoms in Modulating Electronic and Steric Parameters for SAR Exploration

The introduction of fluorine atoms into a molecule is a widely used strategy in medicinal chemistry to enhance its pharmacological properties. tandfonline.comnih.gov Fluorine possesses unique properties that make it a valuable tool for SAR studies:

Small Size: With a van der Waals radius similar to that of a hydrogen atom, fluorine can often be substituted for hydrogen without causing significant steric hindrance. tandfonline.com

Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation. tandfonline.com This can lead to improved metabolic stability and a longer duration of action. acs.org

In the context of 2,6-bis(fluoromethyl)morpholine, the two fluorine atoms on the methyl groups have a profound impact on the molecule's properties. They increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. researchgate.net Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the basicity of the morpholine nitrogen, which in turn affects its interaction with biological targets. tandfonline.com

The strategic placement of fluorine can also be used to block metabolic "soft spots" in a molecule, preventing its breakdown by metabolic enzymes. acs.org This approach has been successfully employed in the development of numerous drugs.

Influence of Conformational Flexibility on Potential Molecular Interactions in SAR Studies

The morpholine ring is known for its conformational flexibility, primarily adopting a chair-like conformation. researchgate.net This flexibility allows the molecule to adapt its shape to fit into the binding site of a biological target, a concept known as "induced fit."

The substituents on the morpholine ring can influence its preferred conformation. In the case of 2,6-bis(fluoromethyl)morpholine, the two fluoromethyl groups will have a preferred orientation (axial or equatorial) that minimizes steric strain. This conformational preference can have a significant impact on the molecule's biological activity.

Understanding the conformational landscape of a molecule is therefore crucial for SAR studies. By predicting or experimentally determining the preferred conformations, medicinal chemists can design molecules that are pre-organized to bind to their target, leading to higher affinity and selectivity. The ability of the morpholine moiety to engage in various molecular interactions, including hydrogen bonding through its oxygen atom, further contributes to its utility as a versatile scaffold in drug design. researchgate.net

Applications of 2,6 Bis Fluoromethyl Morpholine Hcl in Advanced Organic Synthesis

Development as Chiral Auxiliaries in Asymmetric Transformations

The enantiomerically pure framework of 2,6-disubstituted morpholines makes them attractive candidates for development as chiral auxiliaries. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they are cleaved and can ideally be recovered. The predictable steric and electronic environment provided by the morpholine (B109124) ring can effectively shield one face of a reactive intermediate, leading to high levels of asymmetric induction.

While the synthesis of various chiral 2,5- and 2,6-disubstituted morpholines has been reported, their application as chiral auxiliaries is an area with ongoing potential for exploration. nih.govrsc.org The fluoromethyl substituents in 2,6-Bis(fluoromethyl)morpholine HCl would introduce unique electronic properties due to the high electronegativity of fluorine. These electronic effects, combined with the steric bulk of the fluoromethyl groups, could significantly influence the diastereoselectivity of reactions involving an attached substrate.

Table 1: Potential Asymmetric Transformations Utilizing this compound as a Chiral Auxiliary

Asymmetric ReactionPotential Role of the AuxiliaryExpected Outcome
AlkylationDirecting the approach of an electrophile to a prochiral enolate.Formation of a stereogenic center with high diastereoselectivity.
Aldol ReactionControlling the facial selectivity of enolate addition to an aldehyde.Synthesis of enantiomerically enriched β-hydroxy carbonyl compounds.
Diels-Alder ReactionInfluencing the endo/exo selectivity and facial approach of the dienophile.Formation of chiral cyclic systems with multiple stereocenters.
Conjugate AdditionGuiding the nucleophilic attack on an α,β-unsaturated system.Creation of a stereocenter at the β-position with high stereocontrol.

Exploration as Ligands in Metal-Catalyzed Reactions

The nitrogen and oxygen atoms within the morpholine ring of this compound provide potential coordination sites for metal centers, suggesting its use as a chiral ligand in asymmetric metal catalysis. The C2-symmetry inherent in a trans-2,6-disubstituted morpholine is a highly desirable feature in a chiral ligand, as it can simplify the analysis of the catalytic cycle and often leads to higher enantioselectivities.

The incorporation of fluorine can enhance the properties of a ligand by modifying its electronic character and steric profile. researchgate.net The electron-withdrawing nature of the fluoromethyl groups would decrease the electron density on the coordinating heteroatoms, potentially influencing the reactivity and selectivity of the metal catalyst. Furthermore, the fluorinated substituents can lead to favorable interactions within the catalytic complex, contributing to a more ordered and effective chiral environment.

Table 2: Potential Metal-Catalyzed Reactions with this compound as a Chiral Ligand

Metal-Catalyzed ReactionPotential MetalRole of the LigandDesired Outcome
Asymmetric HydrogenationRhodium, Ruthenium, IridiumCreation of a chiral environment around the metal to direct hydrogen delivery.Enantioselective reduction of prochiral olefins, ketones, or imines. nih.govsemanticscholar.orgrsc.org
Asymmetric Allylic AlkylationPalladium, IridiumControlling the stereochemistry of the nucleophilic attack on a π-allyl intermediate.Formation of chiral allylic products with high enantiomeric excess.
Asymmetric C-H ActivationPalladium, RhodiumDirecting the regioselective and stereoselective functionalization of a C-H bond.Enantioselective synthesis of complex molecules from simple precursors.
Asymmetric CyclopropanationCopper, RhodiumControlling the stereochemical outcome of carbene transfer to an olefin.Synthesis of enantiomerically enriched cyclopropanes.

Contribution to the Field of Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. Chiral amines, particularly those based on pyrrolidine and piperidine, have been extensively used as organocatalysts. Morpholine derivatives have also been explored, although enamines derived from morpholines are generally less reactive than their pyrrolidine and piperidine counterparts. frontiersin.org This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom and the conformational properties of the morpholine ring. frontiersin.org

Despite this, the unique stereoelectronic properties of this compound could offer advantages in certain organocatalytic transformations. The presence of the fluoromethyl groups would further decrease the nucleophilicity of the corresponding enamine intermediate, which could be beneficial in reactions where background reactivity needs to be minimized. Moreover, the chiral scaffold could effectively control the stereochemical outcome of the reaction.

Role in the Design and Construction of Molecular Scaffolds for Chemical Biology Research

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govresearchgate.net Its favorable physicochemical properties, such as good water solubility and metabolic stability, make it an attractive core for the design of new therapeutic agents. The introduction of fluorine into molecular scaffolds is a common strategy in drug discovery to enhance properties like metabolic stability, binding affinity, and bioavailability. nih.govelsevierpure.commdpi.com

Therefore, this compound represents a valuable building block for the construction of novel molecular scaffolds for chemical biology research. Its defined stereochemistry and the presence of the fluoromethyl groups offer precise control over the three-dimensional shape and electronic properties of the resulting molecules. These scaffolds can be further functionalized to create libraries of compounds for screening against various biological targets. The fluorinated morpholine core can be a key element in developing probes to study biological processes or as a starting point for the development of new drugs. The synthesis of morpholine-based scaffolds is an active area of research, with various strategies being developed to create diverse and complex molecular architectures. researchgate.net

Future Research Trajectories and Theoretical Advancements

Exploration of Novel Synthetic Pathways and Reagents

The synthesis of the morpholine (B109124) ring is a well-established field, but the pursuit of greater efficiency, scalability, and stereocontrol continues to drive innovation. Future research into the synthesis of 2,6-Bis(fluoromethyl)morpholine HCl will likely move beyond traditional methods, which often involve the cyclization of vicinal amino alcohols. researchgate.net

Novel strategies may involve the use of innovative reagents and catalytic systems. For instance, a one- or two-step protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide has been shown to be a high-yielding, redox-neutral pathway for converting 1,2-amino alcohols into morpholines. organic-chemistry.org Adapting this methodology for fluorinated precursors could provide a more direct and efficient route to the target compound. Another promising avenue is the use of photocatalytic coupling of silicon amine protocol (SLAP) reagents with appropriate aldehydes, which has been successfully applied to the synthesis of substituted morpholines under continuous flow conditions. organic-chemistry.org

Reagent/MethodPotential Application for 2,6-Bis(fluoromethyl)morpholine SynthesisRationale
Ethylene Sulfate Reaction with a fluorinated 1,2-amino alcohol precursor.Provides a high-yielding, redox-neutral protocol for morpholine ring formation. organic-chemistry.org
Photocatalytic Coupling (SLAP Reagents) Coupling of fluorinated aldehydes with silicon amine reagents.Enables a scalable synthesis under continuous flow conditions, improving efficiency and safety. organic-chemistry.org
Boron Trifluoride Etherate Mediation of intramolecular hydroalkoxylation.Effective for cyclizing nitrogen-tethered alkenes to form the morpholine ring.
Palladium-Catalyzed Cyclization Wacker-type aerobic oxidative cyclization of fluorinated alkene precursors.Offers a base-free method for constructing the six-membered nitrogen heterocycle.

Application of Machine Learning and Artificial Intelligence in Predictive Synthesis and SAR

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. For this compound and its derivatives, these technologies offer a path to rapidly predict synthetic routes and understand structure-activity relationships (SAR).

Predictive synthesis algorithms, trained on vast databases of chemical reactions, could identify the most efficient and cost-effective pathways to synthesize the target compound, potentially uncovering non-intuitive routes that a human chemist might overlook.

In the realm of SAR, Quantitative Structure-Activity Relationship (QSAR) models have already been successfully applied to other series of morpholine derivatives to understand how chemical structure relates to biological activity. acs.orgnih.gov A 3D-QSAR analysis, for example, can identify specific regions of the morpholine scaffold that are crucial for affinity to a biological target. acs.org Future work could involve developing sophisticated ML models trained specifically on data from fluorinated heterocyclic compounds. Such models could predict the biological activities of novel derivatives of this compound, guiding the design of compounds with enhanced potency or selectivity. Key descriptors for such models would likely include molecular volume, dipole moment, lipophilicity, and specific energy parameters. pensoft.net

Development of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the three-dimensional structure and electronic properties of this compound is critical for predicting its interactions with biological targets. Advanced spectroscopic and computational methods are indispensable tools for achieving this.

Spectroscopic techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy can provide detailed information about the vibrational modes of the molecule. nih.gov By comparing experimental spectra with theoretical calculations, researchers can confirm the compound's structure and analyze the influence of the fluoromethyl groups on the morpholine ring's characteristic frequencies. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), allows for the in-depth study of the molecule's conformational landscape. For morpholine derivatives, DFT can calculate the energy differences between various conformers (e.g., chair equatorial vs. chair axial) to determine the most stable three-dimensional structure. nih.gov This theoretical analysis can also predict key properties like optimized geometrical parameters and thermodynamic characteristics, offering a mechanistic understanding that is difficult to obtain through experimental means alone. nih.gov Applying these computational tools to this compound would provide invaluable insights into how the fluorine atoms affect its shape, polarity, and reactivity.

Integration into Multicomponent Reactions and Flow Chemistry for Efficient Synthesis

Efficiency and sustainability are paramount in modern chemical synthesis. Multicomponent reactions (MCRs) and flow chemistry represent two powerful strategies for achieving these goals, and their application to the synthesis of this compound is a promising area for future research.

MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste. nih.gov An efficient MCR has been described for the synthesis of 2,2,6-trisubstituted morpholines by mixing epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin. nih.gov Developing a similar MCR strategy using fluorinated building blocks could provide a highly convergent and atom-economical route to 2,6-Bis(fluoromethyl)morpholine and its analogues.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers enhanced control over reaction parameters, improved safety, and easier scalability. The synthesis of substituted morpholines has already been achieved using photocatalysis under continuous flow conditions. organic-chemistry.org Integrating a novel synthetic pathway for this compound into a flow chemistry setup could enable safer handling of potentially hazardous reagents and facilitate large-scale production for further research and development.

Q & A

Basic: What are the optimal synthetic routes for 2,6-Bis(fluoromethyl)morpholine HCl, and how can purity be ensured?

Answer:
Synthesis typically involves fluorination of morpholine derivatives. A two-step approach is common:

Fluoromethylation : React morpholine with fluoromethylating agents (e.g., fluoromethyl halides) under basic conditions.

HCl Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Key considerations:

  • Catalyst Selection : Use phase-transfer catalysts to enhance fluoromethyl group incorporation .
  • Yield Optimization : Monitor reaction intermediates via thin-layer chromatography (TLC) or GC-MS to avoid side products.
  • Purity Validation : Confirm purity (>95%) using elemental analysis (C, H, N, F, Cl) and ¹⁹F NMR to detect residual fluorinated byproducts .

Advanced: How can contradictions in NMR data for fluorinated morpholine derivatives be resolved?

Answer:
Discrepancies in ¹H/¹⁹F NMR spectra often arise from dynamic conformational changes or solvent effects. Methodological solutions include:

  • Variable-Temperature NMR : Identify rotational barriers in morpholine rings by acquiring spectra at −40°C to 80°C .
  • COSY and NOESY : Resolve overlapping signals by mapping proton-proton couplings and spatial interactions.
  • Quantitative ¹⁹F NMR : Use internal standards (e.g., trifluorotoluene) to calibrate chemical shifts and integration ratios .
  • Cross-Validation : Compare with LC-MS/MS data to confirm molecular weight and fragmentation patterns .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:
A multi-technique approach is required:

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and fluorine placement (if single crystals are obtainable) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₆H₁₂F₂NOHCl) with <2 ppm mass error.
  • FT-IR Spectroscopy : Identify N-H and C-F stretches (1050–1250 cm⁻¹) to distinguish between free base and HCl salt forms .
  • Elemental Analysis : Match calculated vs. observed percentages for C, H, N, and Cl (deviation <0.3% acceptable) .

Advanced: How does the stability of this compound vary under physiological conditions?

Answer:
Stability studies should address:

  • pH Sensitivity : Conduct accelerated degradation tests in buffers (pH 1–9) at 37°C. Fluorinated morpholines often hydrolyze in acidic conditions, releasing HF; monitor via ion-selective electrodes .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperature (e.g., >150°C for solid forms) .
  • Light Exposure : Assess photodegradation under UV/visible light using HPLC-UV to track degradation products like dehydrofluorinated analogs .

Basic: What precautions are necessary for handling fluorinated morpholine derivatives in laboratory settings?

Answer:

  • Containment : Use fume hoods and fluoropolymer-coated glassware to minimize adsorption .
  • Waste Management : Neutralize HF byproducts with calcium carbonate before disposal .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and face shields to prevent dermal/ocular exposure to fluorinated compounds .

Advanced: How can researchers investigate the interaction of this compound with biological targets?

Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to morpholine-sensitive receptors (e.g., sigma-1 or NMDA receptors), guided by structural analogs like PCM and TCM .
  • Fluorometric Assays : Employ fluorophore-labeled probes to track competitive displacement in vitro, leveraging the compound’s fluorine atoms for ¹⁹F NMR or fluorescence quenching studies .
  • Metabolite Profiling : Use LC-HRMS to identify Phase I/II metabolites in hepatocyte incubations, focusing on defluorination and morpholine ring oxidation .

Advanced: What strategies address low yields in fluoromethylation reactions?

Answer:

  • Reagent Stoichiometry : Optimize fluoromethyl halide-to-morpholine molar ratios (typically 2:1) to reduce di- vs. mono-substitution .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve nucleophilic substitution kinetics.
  • Microwave Assistance : Apply microwave irradiation (100–150°C, 30 min) to accelerate reactions and minimize thermal decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.